molecular formula C8H10ClN3 B150802 (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride CAS No. 7757-21-3

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride

Cat. No.: B150802
CAS No.: 7757-21-3
M. Wt: 183.64 g/mol
InChI Key: YWLWDIDXKBULLP-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9N3·HCl It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the reaction of o-phenylenediamine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzimidazole ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial effects. The compound may also interfere with cellular signaling pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
  • 2-(Aminomethyl)benzimidazole dihydrochloride
  • 4-(1H-benzo[d]imidazol-2-yl)aniline

Uniqueness

(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and potential biological activity .

Properties

IUPAC Name

1H-benzimidazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLWDIDXKBULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975355
Record name 1-(1H-Benzimidazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5993-91-9
Record name 1H-Benzimidazole-2-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5993-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, dihydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1H-Benzimidazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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